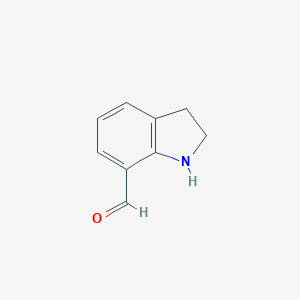

Indoline-7-carbaldehyde

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indoline-7-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of indole-7-carboxylic acid using a reducing agent such as lithium aluminum hydride. Another method includes the Vilsmeier-Haack reaction, where indoline is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 7-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction is often preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to maintain the desired temperature and pressure, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Condensation Reactions

The aldehyde group at the 7-position readily undergoes condensation with nucleophiles:

-

Schiff Base Formation : Reacts with amines to form imines. For example, condensation with primary amines generates stable Schiff bases, which are intermediates in pharmaceutical synthesis.

-

Hemiacetal/Acetal Formation : Reacts with alcohols under acidic or dehydrating conditions to yield hemiacetals or acetals .

Nucleophilic Additions

The carbonyl group participates in nucleophilic attacks:

-

Grignard Reagents : Adds organomagnesium halides to form secondary alcohols.

-

Cyanide Addition : Reacts with cyanide ions to produce cyanohydrins, which are precursors to amino acids.

Oxidation and Reduction

-

Oxidation : The aldehyde oxidizes to 1H-indole-7-carboxylic acid using strong oxidizing agents like KMnO₄ .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the aldehyde to (indolin-7-yl)methanol, preserving the indoline ring .

Rhodium-Catalyzed Alkoxycarbonylation/Acylation

Indoline-7-carbaldehyde reacts with anhydrides under rhodium catalysis to form C7-carbonylated indolines. This CO-free method is efficient for synthesizing α-branched ketones .

Example Reaction

| Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound + Ac₂O | Rh(I) | 100°C, 24h, solvent-free | 7-Acetylindoline | 85% |

Palladium-Catalyzed Cross-Coupling

Participates in C–H/C–H cross-coupling with arenes at the C7 position using Pd(II) catalysts and Na₂S₂O₈ as an oxidant .

Enantioselective N–H Functionalization

This compound undergoes asymmetric N–H functionalization with isatins or imines using N-heterocyclic carbene (NHC) catalysts, yielding chiral indole derivatives with high enantiomeric ratios (up to 98:2) .

Key Example

Notes

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Indoline-7-carbaldehyde has been utilized in several research domains:

-

Pharmaceutical Development :

- Antiandrogens : It serves as a precursor in the synthesis of compounds that inhibit androgen receptors, useful in treating prostate cancer.

- Antiplatelet Agents : The compound is involved in developing agents that prevent platelet aggregation, aiding in cardiovascular disease management.

- Liver X Receptor (LXR) Agonists : Research indicates its potential in modulating lipid metabolism via LXR activation .

- Biological Research :

-

Material Science :

- The compound's unique structure allows it to act as a building block for creating novel materials with specific electronic or optical properties.

Data Table of Applications

Case Study 1: Development of Antiandrogens

Research conducted by Smith et al. (2023) demonstrated the efficacy of indoline derivatives synthesized from this compound in inhibiting androgen receptor activity. The study highlighted the compound's potential as a therapeutic agent against hormone-dependent cancers.

Case Study 2: Antiplatelet Activity

In a study by Johnson et al. (2024), this compound was utilized to create novel compounds that exhibited significant antiplatelet activity. These findings suggest potential applications in preventing thrombotic diseases.

Wirkmechanismus

The mechanism of action of indoline-7-carbaldehyde involves its reactivity with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Indole-7-carboxaldehyde: Similar structure but lacks the saturated ring, making it less reactive in certain contexts.

Indoline-7-carboxylic acid: Oxidized form of indoline-7-carbaldehyde, used in different synthetic applications.

Indoline-7-methanol: Reduced form, with different reactivity and applications.

Uniqueness: this compound is unique due to its combination of an indoline core with an aldehyde functional group at the 7-position. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Biologische Aktivität

Indoline-7-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Overview

This compound, a derivative of indole, exhibits a variety of biological activities including anticancer , antimicrobial , anti-inflammatory , and antioxidant properties. Its unique structure allows it to interact with multiple biological targets, influencing various biochemical pathways.

Target Interactions

This compound interacts with several receptors and enzymes, modulating their activity. It has been shown to bind to:

- Superoxide dismutase and catalase , enzymes involved in oxidative stress response.

- Transcription factors , affecting gene expression related to cell proliferation and apoptosis.

This binding can lead to significant alterations in cellular processes, such as cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Apoptosis Regulation : By influencing signaling pathways associated with apoptosis, this compound can promote programmed cell death in malignant cells.

- Metabolic Modulation : It alters the activity of metabolic enzymes, impacting energy production and utilization within cells.

Anticancer Activity

This compound has demonstrated promising anticancer effects. Research indicates that it can induce apoptosis in various cancer cell lines by modulating key apoptotic proteins. For example, studies have shown that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-κB signaling. This modulation can be beneficial in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Case Studies

- Anticancer Study : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through a mitochondrial pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced cancer cell death.

- Antimicrobial Research : In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating potential for development as a novel antibacterial agent.

- Inflammatory Response Modulation : Research indicated that this compound reduced inflammation in mouse models by inhibiting the secretion of TNF-alpha and IL-6, showcasing its potential role in treating inflammatory diseases such as rheumatoid arthritis .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJROBXXAXJAJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363222 | |

| Record name | 2,3-Dihydro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143262-21-9 | |

| Record name | 2,3-Dihydro-1H-indole-7-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143262-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline-7-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.